molecular formula C25H46O3 B12664070 Methylcyclohexyl 3-octyloxiran-2-octanoate CAS No. 28300-45-0

Methylcyclohexyl 3-octyloxiran-2-octanoate

Cat. No.: B12664070
CAS No.: 28300-45-0
M. Wt: 394.6 g/mol
InChI Key: LPFZLFOAAJJMIJ-UHFFFAOYSA-N
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Description

Methylcyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C25H46O3 It is a complex ester that features a cyclohexyl group, an oxirane ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methylcyclohexyl 3-octyloxiran-2-octanoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Methylcyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methylcyclohexyl 3-octyloxiran-2-octanoate largely depends on its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The long aliphatic chain and cyclohexyl group may also contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • Octyl 8-(3-octyloxiran-2-yl)octanoate
  • 1-[8-(3-Octyloxiran-2-yl)octanoyl]pyrrolidine

Uniqueness

Methylcyclohexyl 3-octyloxiran-2-octanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

28300-45-0

Molecular Formula

C25H46O3

Molecular Weight

394.6 g/mol

IUPAC Name

(1-methylcyclohexyl) 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C25H46O3/c1-3-4-5-6-8-12-17-22-23(27-22)18-13-9-7-10-14-19-24(26)28-25(2)20-15-11-16-21-25/h22-23H,3-21H2,1-2H3

InChI Key

LPFZLFOAAJJMIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2(CCCCC2)C

Origin of Product

United States

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